Researchers are interested in how D-Ofloxacin disrupts bacterial growth and replication. Studies have shown that D-Ofloxacin inhibits an enzyme essential for bacterial DNA replication, hindering the bacteria's ability to divide and multiply []. This mechanism makes D-Ofloxacin effective against a broad spectrum of bacteria.
Scientific research explores D-Ofloxacin's effectiveness against various bacterial strains causing different infections. In vitro and in vivo studies investigate the minimum inhibitory concentration (MIC) of D-Ofloxacin for specific pathogens. MIC refers to the lowest concentration of the antibiotic needed to inhibit bacterial growth. This research helps determine the appropriate dosage and identify potential applications for D-Ofloxacin in treating various bacterial infections.
(R)-Ofloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its chemical structure is characterized by a pyridobenzoxazine ring, which enhances its stability and reduces metabolic degradation. The compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-isomers, with (R)-Ofloxacin being the biologically active form . The molecular formula for (R)-Ofloxacin is C₁₈H₂₀FN₃O₄, with a molar mass of approximately 361.373 g/mol .
These reactions are essential for understanding its degradation pathways and interactions with other compounds in biological systems.
(R)-Ofloxacin functions by inhibiting bacterial DNA replication through its action on two key enzymes: DNA gyrase and topoisomerase IV. By binding to these enzymes, it prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, leading to bacterial cell death . This mechanism makes it effective against a variety of infections, including those caused by Escherichia coli and Staphylococcus aureus.
The synthesis of (R)-Ofloxacin involves several steps:
(R)-Ofloxacin is primarily used as an antibiotic in clinical settings. Its applications include:
Interaction studies have shown that (R)-Ofloxacin can inhibit various drug-metabolizing enzymes, potentially increasing the plasma levels of co-administered drugs such as cyclosporine. It has also been noted to interact with other fluoroquinolones and non-steroidal anti-inflammatory drugs, necessitating caution when used concurrently .
Adverse effects may include hypersensitivity reactions and peripheral neuropathy in some patients, highlighting the importance of monitoring during treatment .
Several compounds share structural similarities with (R)-Ofloxacin, including:
| Compound | Spectrum of Activity | Unique Features |
|---|---|---|
| (R)-Ofloxacin | Broad-spectrum | Active form; effective against specific strains |
| Levofloxacin | Enhanced Gram-positive | Higher potency against Streptococcus pneumoniae |
| Ciprofloxacin | Broad-spectrum | Effective against Pseudomonas aeruginosa |
| Moxifloxacin | Broad-spectrum + anaerobes | Improved tissue penetration |
(R)-Ofloxacin's unique position stems from its specific binding affinity to DNA gyrase and topoisomerase IV, distinguishing it from other fluoroquinolones in terms of efficacy and safety profile .
(R)-Ofloxacin represents the dextrorotatory enantiomer of the fluoroquinolone antibiotic ofloxacin, characterized by its specific three-dimensional molecular arrangement around a single chiral center [1] [2]. The compound exhibits a tricyclic ring structure with a methyl group attached to the asymmetric carbon at the C-3 position within the oxazine ring, resulting in the (3R)-stereochemical configuration [3] [2].
The molecular structure of (R)-Ofloxacin follows the systematic International Union of Pure and Applied Chemistry nomenclature as (3R)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid [1] [2] [4]. This compound possesses a molecular formula of C18H20FN3O4 with a molecular weight of 361.37 g/mol [1] [2]. The Chemical Abstracts Service registry number for (R)-Ofloxacin is 100986-86-5 [1] [2].
The chirality principles governing (R)-Ofloxacin involve the presence of one defined stereocenter, specifically at the C-3 carbon position of the oxazine ring [1] [5]. This asymmetric carbon bears four different substituents: a methyl group, a hydrogen atom, and two different ring systems, creating the conditions necessary for optical isomerism [3] [6]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the (R)-designation indicates the clockwise arrangement of substituents when viewed from the perspective opposite to the lowest priority group [1] [5].
Stereochemical stability of (R)-Ofloxacin has been demonstrated through pharmacokinetic studies, showing no racemization under physiological conditions [7]. The compound maintains its optical purity during metabolism and excretion processes, with no conversion to the racemic mixture observed in biological systems [7] [8].
The enantiomeric comparison between (R)-Ofloxacin and its counterpart (S)-Ofloxacin (levofloxacin) reveals profound differences in biological activity and molecular interactions [3] [6] [9]. While both enantiomers share identical molecular formulas and molecular weights, their three-dimensional arrangements result in dramatically different pharmacological profiles [10] [11].
Antibacterial activity differences represent the most striking distinction between the enantiomers. (S)-Ofloxacin demonstrates antibacterial activity that is 8 to 128 times higher than that of (R)-Ofloxacin against various bacterial strains [3] [6] [12] [13]. This substantial potency difference has been attributed to differential interactions with the target enzyme, deoxyribonucleic acid gyrase [3] [6].
Deoxyribonucleic acid binding characteristics exhibit significant enantiomeric selectivity. Molecular dynamics studies reveal that (S)-Ofloxacin achieves a molar binding ratio of 4 molecules per deoxyribonucleic acid molecule, while (R)-Ofloxacin achieves only 2 molecules per deoxyribonucleic acid molecule [3] [6] [9]. Competition assays demonstrate that (S)-Ofloxacin binds 12-fold better to the deoxyribonucleic acid-deoxyribonucleic acid gyrase complex compared to (R)-Ofloxacin [3] [6].
Pharmacokinetic parameters show modest but statistically significant differences between the enantiomers [14] [8] [15] [13]. In human studies, (S)-Ofloxacin exhibits a slightly longer elimination half-life of 6.93 hours compared to (R)-Ofloxacin at 6.26 hours [8]. The apparent volume of distribution and total body clearance also demonstrate enantioselectivity, with (S)-Ofloxacin showing lower volume of distribution but higher area under the concentration-time curve values [14] [8].
Molecular binding energies calculated through computational methods indicate that (S)-Ofloxacin exhibits more favorable total energy and optimal torsion angles during complex formation with oligonucleotides [16] [17]. The (S)-enantiomer forms more stable hydrogen bonding networks, particularly between the carbonyl group of ofloxacin and guanine residues in deoxyribonucleic acid [16] [17].
Racemic ofloxacin consists of an equimolar 50:50 mixture of (R)-Ofloxacin and (S)-Ofloxacin enantiomers, resulting in an optically inactive compound with zero net optical rotation [18] [19] [20] [21]. The racemic mixture exhibits a Chemical Abstracts Service number of 82419-36-1 and maintains the same molecular formula C18H20FN3O4 as its individual enantiomers [20].
Physical properties of racemic ofloxacin include a melting point range of 270-275°C and optical rotation values between -0.10° to +0.10°, confirming its racemic nature [22] [23]. The compound exists as an off-white to pale yellow crystalline powder and demonstrates zwitterionic behavior at physiological hydrogen ion concentration conditions in the small intestine [18].
Pharmacological characteristics of racemic ofloxacin represent an intermediate profile between its constituent enantiomers [19] [7] [21]. The antibacterial activity is primarily attributed to the (S)-enantiomer component, while the (R)-enantiomer contributes minimally to the therapeutic effect but accounts for 50% of the administered dose [19] [21]. Clinical studies demonstrate that 200 mg of pure levofloxacin provides equivalent antibacterial activity to 400 mg of racemic ofloxacin [7].
Protein binding in human serum shows no stereoselectivity between the enantiomers, with approximately 52% protein binding for the racemic mixture [8] [20]. The binding affinity remains consistent across different drug concentrations, indicating non-saturable binding mechanisms [8].
Solubility characteristics of racemic ofloxacin vary significantly with hydrogen ion concentration. The compound demonstrates high solubility in aqueous solutions with hydrogen ion concentration between 2 and 5, becomes sparingly to slightly soluble at neutral hydrogen ion concentration 7 (solubility decreasing to 4 mg/mL), and shows high solubility in aqueous solutions with hydrogen ion concentration above 9 [18] [24].
Stereospecific binding mechanisms of (R)-Ofloxacin involve complex molecular interactions that differ substantially from its (S)-counterpart [25] [26] [27]. Spectroscopic studies using time-resolved fluorescence and circular dichroism techniques reveal distinct binding constants, numbers of binding sites, and driving forces for each enantiomer [26].
Hydrogen bonding patterns demonstrate significant stereoselectivity in (R)-Ofloxacin interactions. Molecular dynamics simulations indicate that (R)-Ofloxacin forms fewer hydrogen bonds with deoxyribonucleic acid bases compared to (S)-Ofloxacin [16] [17]. The compound typically establishes one primary hydrogen bond between its carbonyl group and guanine amine groups, while (S)-Ofloxacin forms two stable hydrogen bonds in the same binding environment [16].
Steric hindrance effects play a crucial role in the reduced binding affinity of (R)-Ofloxacin [25] [27]. The (R)-configuration of the methyl group at the C-3 position creates unfavorable steric interactions with the deoxyribonucleic acid minor groove, limiting the compound's ability to achieve optimal binding geometry [25] [27]. This steric clash results in reduced maximum saturation capability of binding sites compared to the (S)-enantiomer [25].
Van der Waals interactions between (R)-Ofloxacin and target molecules are weaker than those observed with (S)-Ofloxacin [26]. Comparative molecular field analysis reveals that the spatial arrangement of functional groups in the (R)-configuration leads to suboptimal van der Waals contacts with both deoxyribonucleic acid and protein binding sites [25] [27].
Electrostatic complementarity analysis shows that (R)-Ofloxacin exhibits reduced electrostatic matching with deoxyribonucleic acid grooves and enzyme active sites [26] [27]. The three-dimensional arrangement of charged and polar groups in the (R)-enantiomer creates less favorable electrostatic environments compared to the (S)-configuration [26].
Solid-state nuclear magnetic resonance studies reveal distinct differences in local electronic environments between (R)-Ofloxacin and (S)-Ofloxacin [28] [29]. Chemical shift anisotropy tensor parameters and carbon-13 spin-lattice relaxation times demonstrate significant variations, with (R)-Ofloxacin showing different nuclear spin dynamics that correlate with reduced bioavailability [28] [29].
Diastereomeric derivatives of (R)-Ofloxacin arise through chemical modifications that introduce additional stereocenters or through complexation with other chiral molecules [30] [31] [32] [33]. These derivatives play important roles in pharmaceutical analysis, synthetic chemistry, and chiral separation techniques [32] [33].
Acetic acid salt derivatives of (R)-Ofloxacin N-Oxide further complicate the stereochemical landscape [30] [36] [37] [38]. The (R)-Ofloxacin N-Oxide Acetic Acid Salt exists as a mixture of N-oxide diastereomers with combined molecular formula C18H20FN3O5- C2H4O2 and molecular weight 437.4 g/mol [30] [36] [37]. This salt formation does not resolve the diastereomeric mixture but provides improved handling properties for analytical applications [36] [37].
Cocrystal formation with chiral auxiliary molecules creates additional diastereomeric relationships [32]. Studies demonstrate that O,O'-dibenzoyl-(2S,3S)-tartaric acid selectively cocrystallizes with (R)-Ofloxacin to form diastereomeric cocrystal pairs [32]. These cocrystals achieve stoichiometric ratios of 1:1 and demonstrate enantiomeric excess values up to 81.8% under optimal crystallization conditions [32].
Metal-mediated complexation generates diastereomeric species through coordination with chiral ligands [33]. The formation of (R)-Ofloxacin complexes with L-isoleucine and copper (II) ions creates diastereomeric coordination compounds that enable chromatographic separation of ofloxacin enantiomers [33]. These complexes demonstrate different chromatographic retention times, allowing analytical separation with resolution values of approximately 0.98 [33].
Synthetic intermediates derived from (R)-Ofloxacin also exhibit diastereomeric relationships [39] [40]. The (R)-Ofloxacin Q-acid derivative, with molecular formula C13H9F2NO4 and Chemical Abstracts Service number 110548-07-7, represents a difluoro synthetic intermediate that maintains the (R)-configuration while introducing additional fluorine substitution [41] [39] [42].